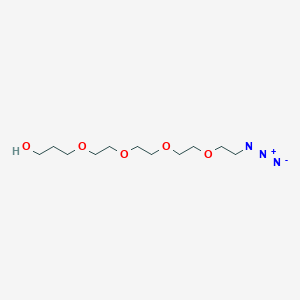

Azido-PEG4-(CH2)3OH

Descripción general

Descripción

Azido-PEG4-(CH2)3OH is a polyethylene glycol (PEG) derivative containing an azide group and a terminal hydroxyl group. The hydrophilic PEG spacer increases solubility in aqueous media. The azide group can react with alkyne, BCN, and DBCO via Click Chemistry to yield a stable triazole linkage . This compound is commonly used in bioconjugation and pharmaceutical research applications due to its versatility and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Azido-PEG4-(CH2)3OH is synthesized through a series of chemical reactions involving the introduction of an azide group and a PEG spacer. The general synthetic route involves the following steps:

PEGylation: The initial step involves the PEGylation of a suitable precursor molecule to introduce the PEG spacer.

Azidation: The azide group is introduced through a nucleophilic substitution reaction using sodium azide.

Hydroxylation: The terminal hydroxyl group is introduced through a reaction with a suitable hydroxylating agent

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic route described above. The process is optimized for high yield and purity, often involving:

Batch or continuous flow reactors: To ensure consistent reaction conditions and efficient mixing.

Purification steps: Such as chromatography and crystallization to achieve high purity levels.

Análisis De Reacciones Químicas

Click Chemistry Reactions

Azido-PEG4-(CH₂)₃OH participates in click chemistry , forming stable triazole linkages under mild conditions.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

- Reaction : Reacts with terminal alkynes (e.g., propargylamine) in the presence of Cu(I) catalysts.

- Conditions : Ambient temperature, aqueous or organic solvents (DMF, DMSO).

- Product : 1,4-disubstituted triazole (stable under physiological pH).

- Applications : Protein labeling, nucleic acid modifications .

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

- Reaction : Reacts with strained cyclooctynes (e.g., DBCO, BCN) without copper catalysts.

- Conditions : pH 7–8, room temperature.

- Product : 1,5-disubstituted triazole (suitable for in vivo applications).

- Applications : Biocompatible drug delivery systems, live-cell imaging .

Comparison of Click Chemistry Methods

| Parameter | CuAAC | SPAAC |

|---|---|---|

| Catalyst | Cu(I) required | Catalyst-free |

| Reaction Time | 1–2 hours | 2–4 hours |

| Biocompatibility | Limited (copper toxicity) | High |

| Major Use Cases | In vitro labeling | In vivo therapeutics |

Hydroxyl Group Derivatization

The terminal hydroxyl group enables further functionalization via esterification or etherification.

Esterification

- Reagents : Activated esters (e.g., NHS esters, acyl chlorides).

- Conditions : DCC/DMAP coupling, room temperature.

- Product : Ester derivatives (e.g., PEG-drug conjugates) .

Etherification

- Reagents : Alkyl halides or epoxides.

- Conditions : Base catalysis (K₂CO₃), polar aprotic solvents.

- Product : Ether-linked compounds for surface modification .

Reaction Conditions and Reagents

| Reaction Type | Common Reagents | Optimal Conditions | Key Products |

|---|---|---|---|

| CuAAC | Propargylamine, CuSO₄/NaAsc | pH 7.4, 25°C | Triazole-linked biopolymers |

| SPAAC | DBCO-NHS ester | PBS buffer, 37°C | PROTACs, antibody-drug conjugates |

| Esterification | Succinimidyl ester | DMF, RT, 4–6 hours | PEGylated small molecules |

Stability and Selectivity

- pH Sensitivity : Azide group remains stable at pH 4–9; hydroxyl reactivity increases under acidic/basic conditions .

- Solubility : PEG spacer ensures >50 mg/mL solubility in water, facilitating aqueous-phase reactions .

- Side Reactions : Minimal non-specific binding reported due to PEG’s steric hindrance .

Aplicaciones Científicas De Investigación

Bioconjugation

Overview : Azido-PEG4-(CH2)3OH is primarily used for linking biomolecules such as proteins and nucleic acids through Click Chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the formation of stable triazole linkages.

Key Applications :

- Protein Labeling : Facilitates the attachment of fluorescent tags or other functional groups to proteins for imaging and tracking.

- Nucleic Acid Modification : Enables the conjugation of oligonucleotides with various functional moieties for enhanced stability and delivery.

| Application | Description | Example Use Case |

|---|---|---|

| Protein Labeling | Attaching tags for visualization | Fluorescent labeling of antibodies |

| Nucleic Acid Modification | Enhancing stability and functionality | Conjugating siRNA with targeting ligands |

Drug Delivery Systems

Overview : The hydrophilic nature of the PEG spacer in this compound enhances the solubility of drugs in aqueous environments, reducing immunogenicity and improving pharmacokinetics.

Key Applications :

- Prodrugs : Used to create prodrugs that become active upon enzymatic cleavage.

- Targeted Delivery : Coupled with targeting ligands to deliver therapeutics specifically to diseased tissues.

| Application | Description | Example Use Case |

|---|---|---|

| Prodrugs | Convert inactive drugs into active forms | Cancer chemotherapeutics |

| Targeted Delivery | Directing drugs to specific cells or tissues | Antibody-drug conjugates |

Synthesis of PROTACs

Overview : this compound serves as a crucial linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to induce targeted protein degradation.

Mechanism of Action :

- The azide group undergoes CuAAC with alkyne-containing ligands to form a stable triazole linkage, facilitating the recruitment of E3 ligases to target proteins for degradation.

| Application | Description | Example Use Case |

|---|---|---|

| PROTAC Synthesis | Linker for targeted protein degradation | Development of novel cancer therapeutics |

Pharmaceutical Research

Overview : The compound is employed in developing advanced drug conjugates and targeted therapeutics due to its ability to form stable linkages with various biomolecules.

Key Applications :

- Antibody-Drug Conjugates (ADCs) : Enhances the efficacy and specificity of ADCs by linking cytotoxic drugs to monoclonal antibodies.

- Small Molecule Conjugates : Used in creating conjugates that improve the pharmacological properties of small molecules.

| Application | Description | Example Use Case |

|---|---|---|

| Antibody-Drug Conjugates | Linking cytotoxic agents to antibodies | HER2-targeted ADCs for breast cancer treatment |

| Small Molecule Conjugates | Improving solubility and targeting | Conjugation of anti-inflammatory drugs |

Case Study 1: Protein Targeting

A study demonstrated the use of this compound in labeling a specific protein involved in cancer progression. The azide group facilitated the attachment of a fluorescent probe via CuAAC, allowing researchers to visualize the protein's localization within cells.

Case Study 2: Drug Delivery

In another research project, this compound was utilized to create a prodrug formulation that improved the solubility and bioavailability of a poorly soluble anticancer agent. The study found that this formulation significantly enhanced therapeutic efficacy in vivo compared to the free drug.

Mecanismo De Acción

Azido-PEG4-(CH2)3OH exerts its effects through the formation of stable triazole linkages via Click Chemistry. The azide group reacts with complementary functional groups such as alkynes or strained cyclooctynes, enabling the rapid and selective formation of covalent linkages. This mechanism is utilized in bioconjugation and the synthesis of PROTACs, where the compound facilitates the degradation of target proteins by leveraging the ubiquitin-proteasome system .

Comparación Con Compuestos Similares

Similar Compounds

Azido-PEG3-(CH2)3OH: Similar structure but with a shorter PEG spacer.

Azido-PEG5-(CH2)3OH: Similar structure but with a longer PEG spacer.

Azido-PEG4-(CH2)2OH: Similar structure but with a shorter carbon chain between the PEG spacer and the hydroxyl group

Uniqueness

Azido-PEG4-(CH2)3OH is unique due to its specific combination of an azide group, a PEG spacer, and a terminal hydroxyl group. This combination provides enhanced solubility, reduced immunogenicity, and versatile reactivity, making it highly suitable for a wide range of applications in bioconjugation, drug delivery, and pharmaceutical research .

Actividad Biológica

Azido-PEG4-(CH2)3OH is a polyethylene glycol (PEG)-based compound that features an azide functional group and a terminal hydroxyl group. This compound is primarily utilized in bioconjugation, drug delivery, and as a linker in PROTAC (Proteolysis Targeting Chimera) technology. Its unique properties facilitate various biological activities, making it a valuable tool in medicinal chemistry and molecular biology.

- Molecular Formula : C11H23N3O5

- Molecular Weight : 277.32 g/mol

- Purity : ≥95%

- Storage Conditions : Recommended at -5°C, protected from light.

This compound operates through click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction allows for the formation of stable triazole linkages between the azide group and alkyne-functionalized molecules, which is crucial for creating bioconjugates and enhancing drug delivery systems .

Applications in Biological Research

- PROTAC Development : this compound serves as a linker to connect two essential ligands in PROTACs, facilitating selective protein degradation via the ubiquitin-proteasome system. This approach has garnered attention for its potential to target previously "undruggable" proteins .

- Bioconjugation : The azide group allows for efficient conjugation with various biomolecules, enhancing their solubility and stability. This property is particularly useful in developing antibody-drug conjugates (ADCs) and other therapeutic agents .

- Nanotechnology : The compound's hydrophilic nature improves solubility in aqueous environments, making it suitable for applications in nanocarriers and hydrogels designed for drug delivery .

Case Study 1: PROTAC Efficacy

A study demonstrated that PROTACs utilizing this compound effectively degraded target proteins in cancer cell lines. The incorporation of this linker significantly enhanced the selectivity and efficacy of the degradation process, showcasing its potential for therapeutic applications in oncology .

Case Study 2: Bioconjugate Stability

Research on bioconjugates formed using this compound revealed that the resulting triazole bonds exhibited high stability under physiological conditions. This stability is critical for maintaining the activity of therapeutic agents during circulation in the bloodstream .

Comparative Table of PEG Linkers

| Linker Name | Molecular Weight | Functional Groups | Applications |

|---|---|---|---|

| This compound | 277.32 g/mol | Azide, Hydroxyl | PROTACs, Bioconjugation |

| Azido-PEG2-Tos | 285.3 g/mol | Azide, Tosyl | Drug Delivery, Bioconjugation |

| Azido-PEG3-(CH2)3OH | 233.3 g/mol | Azide, Hydroxyl | Nanotechnology, Drug Release |

Propiedades

IUPAC Name |

3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N3O5/c12-14-13-2-5-17-7-9-19-11-10-18-8-6-16-4-1-3-15/h15H,1-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGAFKPLUTSFPET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)COCCOCCOCCOCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001258266 | |

| Record name | 4,7,10,13-Tetraoxapentadecan-1-ol, 15-azido- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001258266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2028281-87-8 | |

| Record name | 4,7,10,13-Tetraoxapentadecan-1-ol, 15-azido- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2028281-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7,10,13-Tetraoxapentadecan-1-ol, 15-azido- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001258266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.